Ziprasidone N-oxide

CAS No.:

Cat. No.: VC17989070

Molecular Formula: C21H21ClN4O2S

Molecular Weight: 428.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21ClN4O2S |

|---|---|

| Molecular Weight | 428.9 g/mol |

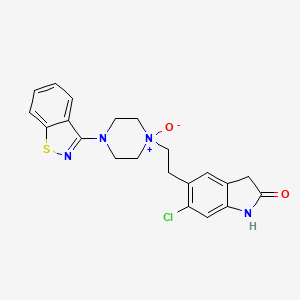

| IUPAC Name | 5-[2-[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one |

| Standard InChI | InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-8-26(28)9-6-25(7-10-26)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12H2,(H,23,27) |

| Standard InChI Key | XIEQKITXJALFOJ-UHFFFAOYSA-N |

| Canonical SMILES | C1C[N+](CCN1C2=NSC3=CC=CC=C32)(CCC4=C(C=C5C(=C4)CC(=O)N5)Cl)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Ziprasidone N-oxide retains the core structure of ziprasidone but features an oxidized nitrogen atom within the piperazine ring. Its molecular formula is C₂₁H₂₁ClN₄O₂S, with a molecular weight of 428.94 g/mol . The IUPAC name, 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-oxido-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, reflects this modification . Key structural elements include:

-

A benzisothiazolyl group contributing to receptor binding interactions.

-

A chloro substituent at position 6 of the indolone ring.

-

An N-oxide moiety on the piperazine nitrogen, enhancing polarity compared to the parent compound.

Deuterated analogs, such as ziprasidone N-oxide-d8 (C₂₁D₈H₁₃ClN₄O₂S, molecular weight: 436.984 g/mol), are synthesized for use as internal standards in mass spectrometry-based assays .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Ziprasidone N-oxide is synthesized through controlled oxidation of ziprasidone. While specific protocols are often proprietary, general methodologies involve:

-

Oxidizing agents: Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane or ethyl acetate .

-

Reaction conditions: Temperatures maintained between 0–25°C to prevent over-oxidation or degradation.

-

Purification: Column chromatography or recrystallization to achieve >95% purity, as required for pharmaceutical reference standards .

Industrial Manufacturing

Scaled production employs continuous flow reactors to optimize yield and consistency. Key considerations include:

-

Process control: Real-time monitoring of reaction parameters (pH, temperature) to minimize byproducts.

-

Cost efficiency: Recycling solvents and catalysts to reduce waste.

Analytical and Quality Control Applications

Role in Pharmaceutical Analysis

As a certified reference material, ziprasidone N-oxide is indispensable for:

-

Method validation: Establishing selectivity and sensitivity in HPLC and LC-MS assays for ziprasidone quantification.

-

Impurity profiling: Identifying and quantifying oxidative degradation products in drug formulations .

Deuterated Analogs in Quantitative Assays

Ziprasidone N-oxide-d8, with eight deuterium atoms, serves as an internal standard to correct for matrix effects in bioanalytical methods. Its physicochemical similarity to the analyte ensures accurate quantification in plasma and urine samples .

Pharmacological and Metabolic Considerations

Receptor Binding and Selectivity

While ziprasidone exhibits high affinity for dopaminergic (D₂, D₃) and serotonergic (5-HT₂A, 5-HT₁A) receptors, the N-oxide derivative’s pharmacological activity remains uncharacterized. In vitro studies suggest that oxidation of the piperazine nitrogen may reduce blood-brain barrier permeability, limiting central nervous system activity.

Future Directions and Research Gaps

Analytical Challenges

Current limitations include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume